4-Fluororesorcinol

Beschreibung

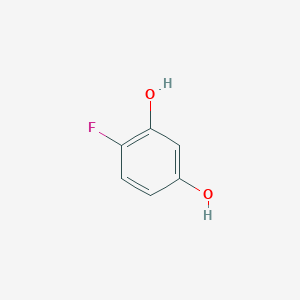

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIJNIQXJYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441640 | |

| Record name | 4-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103068-41-3 | |

| Record name | 4-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1,3-dihydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluororesorcinol and Its Precursors

Classical and Modern Fluorination Approaches

The introduction of a fluorine atom onto the resorcinol (B1680541) scaffold can be achieved through various synthetic strategies. These methods primarily involve electrophilic fluorination of resorcinol precursors or nucleophilic substitution on polyfluorinated aromatic compounds.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of electrophilic fluorine. Due to the high reactivity of the resorcinol ring, direct fluorination is often challenging and can lead to multiple products. Therefore, precursors with protected hydroxyl groups, such as dimethoxybenzenes, are commonly employed.

| Reactant | Fluorinating Agent | Solvent | Temperature | Product | Yield |

| 1,3-Dimethoxybenzene (B93181) | Trifluoromethyl Hypofluorite (B1221730) | Freon-11 | -78 °C | 2,4-Dimethoxyfluorobenzene | ~70% (in a 5:1 mixture with difluoro product) |

| 2,4-Dimethoxyfluorobenzene | 48% HBr/Acetic Acid | - | Reflux | 4-Fluororesorcinol | 87% |

Table 1: Synthesis of this compound via Direct Fluorination of 1,3-Dimethoxybenzene. cdnsciencepub.com

| Reactant | Fluorinating Agent | Solvent | Temperature | Intermediate | Intermediate Yield | Final Product | Overall Yield |

| 2,6-Dimethoxyacetophenone | Trifluoromethyl Hypofluorite | Freon-11 | -78 °C | 2,6-Dimethoxy-3-fluoroacetophenone | 90% | This compound | 74% |

Table 2: Synthesis of this compound via Fluorination of 2,6-Dimethoxyacetophenone. cdnsciencepub.comcdnsciencepub.com

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a safer and more manageable electrophilic fluorinating agent compared to gaseous reagents like trifluoromethyl hypofluorite. mdpi.comosti.gov It has been successfully used for the fluorination of fenchone-resorcinol dimethyl ether derivatives in acetonitrile (B52724) at room temperature. mdpi.com While direct fluorination of resorcinol itself is challenging, the use of Selectfluor™ with protected resorcinol derivatives offers a viable synthetic route. mdpi.comresearchgate.net Research has shown that Selectfluor™ can be used for the large-scale and safe preparation of this compound. osti.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluororesorcinol Synthesis

An alternative strategy for the synthesis of this compound involves nucleophilic aromatic substitution (SNAr) on highly fluorinated nitrobenzene (B124822) precursors. This approach offers a regiospecific synthesis of fluorinated resorcinols. acs.org

A notable SNAr method starts with 5-nitro-1,2,4-trifluorobenzene. acs.org The fluorine atoms positioned ortho and para to the electron-withdrawing nitro group are susceptible to nucleophilic attack. acs.orggoogle.com Reaction with two equivalents of sodium methoxide (B1231860) in methanol (B129727) leads to the displacement of two fluorine atoms, forming 2,4-dimethoxy-5-fluoronitrobenzene in quantitative yield. acs.org The synthesis proceeds through a three-step sequence following the initial displacement:

Reduction of the nitro group: The nitro group is reduced to an amino group, typically via catalytic hydrogenation with palladium on carbon. acs.org

Hydrodediazoniation: The resulting amine is converted to a diazonium salt and subsequently removed through hydrodediazoniation using nitrous acid and hypophosphorous acid. acs.org

Demethylation: The final step is the cleavage of the methyl ethers using a demethylating agent like boron tribromide (BBr₃) in dichloromethane (B109758) to yield this compound. acs.orggoogle.com

| Starting Material | Reagent 1 | Intermediate 1 | Reagent 2 | Intermediate 2 | Reagent 3 | Intermediate 3 | Reagent 4 | Final Product | Overall Yield |

| 5-Nitro-1,2,4-trifluorobenzene | NaOMe/MeOH | 2,4-Dimethoxy-5-fluoronitrobenzene | H₂/Pd-C | 2,4-Dimethoxy-5-fluoroaniline | HNO₂/H₃PO₂ | 1-Fluoro-2,4-dimethoxybenzene | BBr₃/CH₂Cl₂ | This compound | 80% |

Table 3: Synthesis of this compound via Nucleophilic Aromatic Substitution. acs.org

Balz-Schiemann Reaction and its Relevance to this compound Synthesis

The Balz-Schiemann reaction is a well-established method for introducing fluorine into aromatic rings. cdnsciencepub.com It involves the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding aniline (B41778). cdnsciencepub.comresearchgate.net In the context of this compound synthesis, this reaction is considered a logical route starting from 2,4-dimethoxyaniline. The process involves converting the aniline into a diazonium fluoroborate, which is then pyrolyzed to yield 2,4-dimethoxyfluorobenzene. cdnsciencepub.com This intermediate can subsequently be demethylated to produce this compound. cdnsciencepub.com

A significant advantage of the Balz-Schiemann reaction is its ability to produce monofluorinated species, avoiding the mixtures of mono- and polyfluorinated products that can result from other electrophilic fluorination methods. cdnsciencepub.com While the reaction is a cornerstone in fluoroaromatic chemistry, it can be hindered by the need for harsh conditions and the isolation of potentially explosive diazonium salts. researchgate.net To address these challenges, modern variations have been developed, such as using organotrifluoroborates as fluoride (B91410) ion sources for fluoro-dediazoniation in solution under milder conditions. researchgate.net

Decarboxylative Fluorination of Salicylic (B10762653) Acid Analogs for Arylfluoride Preparation

Decarboxylative fluorination presents an alternative pathway for the synthesis of aryl fluorides. This method involves the replacement of a carboxylic acid group with a fluorine atom. researchgate.netacs.org For the preparation of ortho-hydroxy arylfluorides, salicylic acid analogs can be utilized. researchgate.net The ortho-hydroxy group plays a crucial role in facilitating this transformation. researchgate.net

While decarboxylative fluorination of aliphatic carboxylic acids is well-developed, its application to aromatic carboxylic acids has been more challenging due to the high activation barrier for thermal decarboxylation. researchgate.netacs.org However, recent advancements have led to the development of novel processes that can achieve this transformation under milder conditions, yielding various arylfluorides in good to excellent yields. researchgate.net For instance, the use of a silver(I) catalyst with Selectfluor® can induce decarboxylative fluorination in α,α-difluoro- and α-fluoroarylacetic acids. nih.govnih.gov

Demethylation Strategies for Fluorinated Dimethoxybenzenes

The synthesis of this compound often proceeds through a fluorinated dimethoxybenzene intermediate, such as 2,4-dimethoxyfluorobenzene. The final step in this sequence is the cleavage of the two methoxy (B1213986) groups to yield the desired diol.

Hydrobromic Acid (HBr) Mediated Demethylation in Acetic Acid

A common and effective method for the demethylation of fluorinated dimethoxybenzenes is the use of hydrobromic acid (HBr) in acetic acid. cdnsciencepub.comresearchgate.net This reagent mixture, typically 48% HBr in acetic acid, is heated under reflux with the fluorinated dimethoxybenzene to cleave the ether linkages. cdnsciencepub.comresearchgate.net For example, the demethylation of 2,4-dimethoxyfluorobenzene using this method affords this compound in high yield. cdnsciencepub.com Similarly, heating 2,6-dimethoxy-3-fluoroacetophenone with 48% HBr in acetic acid also results in the formation of this compound. cdnsciencepub.comresearchgate.net

Alternative Demethylation Reagents and Conditions

While HBr in acetic acid is a robust system, other reagents can also be employed for demethylation. Boron tribromide (BBr3) in methylene (B1212753) chloride is another powerful reagent for cleaving aryl methyl ethers. cdnsciencepub.com For instance, treatment of 2,6-dimethoxy-3-fluoroacetophenone with a solution of boron tribromide in methylene chloride, followed by a methanol quench, can also yield this compound. cdnsciencepub.com Other strong acids like hydriodic acid have also been used for demethylation, although with varying success depending on the substrate. nist.gov

Regiospecific Synthesis of this compound and Related Isomers

The precise placement of the fluorine atom on the resorcinol ring is critical for its intended application. Therefore, regiospecific synthetic methods are highly valuable.

Control of Fluorine Position in Resorcinol Derivatives

Achieving regiospecificity in the synthesis of fluororesorcinols often relies on starting with a precursor where the substitution pattern dictates the position of fluorination. A notable method involves the reaction of (polyfluoro)nitrobenzenes with sodium methoxide. acs.orgresearchgate.net This is followed by a sequence of reduction, hydrodediazoniation, and demethylation to provide a straightforward synthesis of various fluororesorcinols, including 2-fluororesorcinol (B25742), this compound, 2,4-difluororesorcinol (B67399), and 2,4,5-trifluororesorcinol. acs.orgresearchgate.net This approach allows for the synthesis of specific isomers by selecting the appropriately substituted starting (polyfluoro)nitrobenzene.

Direct fluorination of 1,3-dimethoxybenzene can also be controlled to favor the 4-position. The methoxy groups act as ortho,para-directing groups, guiding the incoming electrophilic fluorine to the desired C4 position. cdnsciencepub.com For example, direct fluorination of 1,3-dimethoxybenzene with trifluoromethyl hypofluorite at low temperatures yields 2,4-dimethoxyfluorobenzene as the major product. cdnsciencepub.comresearchgate.net

Differentiation from 2-Fluororesorcinol and 2,4-Difluororesorcinol Synthesis

The syntheses of 2-fluororesorcinol and 2,4-difluororesorcinol utilize similar strategies to that of this compound, but start with different fluorinated nitrobenzene precursors. acs.orgacs.org The key to the regiospecific synthesis of these isomers lies in the selection of the starting material, where the position of the nitro group and the fluorine atoms directs the outcome of the reaction sequence. acs.org

For instance, the synthesis of 2-fluororesorcinol and 2,4-difluororesorcinol also begins with appropriately substituted (polyfluoro)nitrobenzenes, which undergo reaction with sodium methoxide, reduction, hydrodediazoniation, and demethylation. acs.orgacs.org 2,4-Difluororesorcinol is a known precursor for fluorescent dyes like those in the Pacific Blue series. knowde.comaatbio.com

It is important to note that direct fluorination of resorcinol itself with reagents like trifluoromethyl hypofluorite does not yield this compound. cdnsciencepub.com Instead, protecting the hydroxyl groups, for example as methoxy ethers, is a crucial step to direct the fluorination to the desired position and prevent unwanted side reactions. cdnsciencepub.com

Process Optimization and Scalability in this compound Production

The production of this compound on a larger scale requires careful consideration of reaction conditions to maximize yield and purity while ensuring safety.

Yield Enhancement and Purity Considerations

Purity is a critical factor, especially when this compound is used as a building block for synthesizing materials such as dyes and liquid crystals. ossila.com Commercially available this compound is often cited with a purity of over 98%. ossila.com

Safety Aspects in Large-Scale Preparation

The large-scale synthesis of this compound involves handling hazardous materials that require strict safety protocols. cdnsciencepub.com Electrophilic fluorinating agents, such as trifluoromethyl hypofluorite, are highly reactive. cdnsciencepub.comscispace.com The use of hydrobromic acid also necessitates precautions due to its corrosive nature. researchgate.netcdnsciencepub.com

Safety data for this compound indicates that it is classified as an acute toxicant (oral), a skin irritant, and an eye irritant. sigmaaldrich.com It is also a combustible solid. sigmaaldrich.com Therefore, appropriate personal protective equipment, including dust masks, eye shields, and gloves, is essential during handling. sigmaaldrich.comfishersci.com For large-scale preparations, ensuring adequate ventilation and avoiding the formation of dust are critical to prevent inhalation exposure. fishersci.com

Purification Techniques (e.g., Preparative HPLC, Chromatography)

Achieving high purity of this compound often requires chromatographic purification methods. Silica (B1680970) gel chromatography is a commonly used technique to separate the desired product from byproducts and unreacted starting materials. cdnsciencepub.com For instance, in the synthesis involving the fluorination of 1,3-dimethoxybenzene, the resulting 2,4-dimethoxyfluorobenzene and a difluoro byproduct are readily separable by silica gel chromatography. cdnsciencepub.com Similarly, after the demethylation of 2,6-dimethoxy-3-fluoroacetophenone, the crude product is purified by chromatography on silica gel using an eluent such as 15% ethyl acetate (B1210297) in hexane (B92381) to afford pure this compound. cdnsciencepub.com

While preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for purification, simpler chromatographic methods have proven effective for this compound. cdnsciencepub.com The choice of purification technique can be influenced by the scale of the reaction; challenging purification steps can hinder the production of gram quantities. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,3-Dimethoxybenzene |

| 2,4-Difluororesorcinol |

| 2,4-Dimethoxyfluorobenzene |

| 2,6-Dimethoxy-3-fluoroacetophenone |

| 2,6-Dimethoxyacetophenone |

| 2-Fluororesorcinol |

| This compound |

| 5-Nitro-1,2,4-trifluorobenzene |

| Boron tribromide |

| Freon 11 |

| Hydrobromic acid |

| Pacific Blue |

| Resorcinol |

| Sodium methoxide |

Chemical Reactivity and Transformation of 4 Fluororesorcinol

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. The rate and regioselectivity of these reactions on the 4-fluororesorcinol ring are profoundly influenced by the electronic properties of the existing fluoro and hydroxyl substituents.

The benzene ring of this compound is highly activated towards electrophilic attack. This is primarily due to the powerful electron-donating resonance effects of the two hydroxyl groups. In contrast, the fluorine atom exhibits a dual electronic nature. While it is highly electronegative and withdraws electron density through the sigma bond (inductive effect), it can donate electron density through resonance via its lone pairs.

Hydroxyl Groups (-OH): These are strong activating groups. They donate electron density to the aromatic ring through resonance, significantly stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. uci.edu This donation greatly increases the nucleophilicity of the ring, making it much more reactive than benzene itself. total-synthesis.com

The net effect is a benzene ring that is electron-rich and readily undergoes substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, often under milder conditions than those required for benzene. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-withdrawing | Strongly electron-donating | Strongly Activating |

| -F (Fluoro) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating (but overridden by -OH groups) |

The positions at which new electrophiles attach to the this compound ring are determined by the directing effects of the substituents. Both hydroxyl and fluoro groups are ortho, para-directors. uci.eduleah4sci.com This means they direct incoming electrophiles to the carbon atoms adjacent (ortho) and opposite (para) to them.

In this compound (4-fluoro-1,3-dihydroxybenzene), the directing effects are as follows:

The C1-hydroxyl group directs to positions 2 and 6 (ortho) and position 5 (para).

The C3-hydroxyl group directs to positions 2 and 4 (ortho) and position 6 (para).

The C4-fluoro group directs to positions 3 and 5 (ortho).

The positions on the ring (2, 5, and 6) are activated by at least one hydroxyl group. The powerful activating and directing influence of the hydroxyl groups dominates, leading to a strong preference for substitution at these positions. Position 2 is particularly activated as it is ortho to both a hydroxyl group and the fluorine atom. Position 5 is ortho to the C4-fluoro group and para to the C1-hydroxyl group. Position 6 is ortho to the C1-hydroxyl group and para to the C3-hydroxyl group. Therefore, electrophilic substitution is strongly favored at the remaining vacant positions of the ring (2, 5, and 6), with the precise distribution of products depending on the specific electrophile and reaction conditions.

Nucleophilic Reactions of Hydroxyl Groups

The two hydroxyl groups of this compound are primary sites for nucleophilic reactions, allowing for the synthesis of a wide range of derivatives.

The hydroxyl groups can be readily converted into ethers and esters through established synthetic methods.

Esterification: This reaction typically involves reacting this compound with a carboxylic acid (or its more reactive derivatives like acid anhydrides or acyl chlorides) to form an ester. google.com Fischer esterification, for instance, would involve heating this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.com The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from one of the hydroxyl groups of this compound. Depending on the stoichiometry, either a mono- or di-ester can be formed.

Etherification: Ethers can be synthesized via methods like the Williamson ether synthesis. This involves first deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide in a nucleophilic substitution reaction to form an ether.

| Reaction | Reagents | Typical Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification | Acid Anhydride (B1165640) ((RCO)₂O) | Often requires no catalyst or a mild base | Ester |

| Etherification | Alkyl Halide (R-X) | Strong base (e.g., NaH, K₂CO₃) | Ether |

The ability to functionalize the hydroxyl groups makes this compound a valuable building block for more complex molecules, including polymers and advanced materials. ossila.com It serves as a precursor for various fluorescent dyes such as fluorescein (B123965) and coumarin (B35378) analogs. aatbio.comglpbio.comaatbio.com One synthetic route involves the reaction of this compound with phthalic anhydride, catalyzed by zinc chloride or methanesulfonic acid, to produce fluorinated fluoresceins. ossila.com

Furthermore, its structure is suitable for creating specialized materials. For example, it is used to synthesize bent-core azo-benzene liquid crystal mesogens. ossila.com In this context, the diol functionality allows it to be incorporated into larger molecular architectures where the fluorine atom can be used to fine-tune properties like polarity, thermal stability, and molecular packing.

Condensation and Polymerization Reactions

Condensation polymerization is a process where monomers join together, losing small molecules like water in the process. youtube.com As a diol, this compound can act as a monomer in such reactions.

When reacted with a dicarboxylic acid or a derivative like a diacyl chloride, this compound can undergo repeated esterification reactions to form a polyester. e3s-conferences.org Each hydroxyl group on the this compound molecule can react with a carboxylic acid group from the co-monomer, creating an ester linkage and eliminating a molecule of water. This step-growth polymerization process leads to the formation of long polymer chains. The incorporation of the fluorine atom into the polymer backbone can impart unique properties to the resulting material, such as increased thermal stability, chemical resistance, and altered optical properties.

Impact of Fluorine Substitution on Resin Properties and Stability

The substitution of a hydrogen atom with fluorine on the resorcinol (B1680541) ring is anticipated to impart significant changes to the properties and stability of the resulting RF resin. Fluorine is the most electronegative element, and its incorporation into organic molecules is known to alter their physical and chemical characteristics profoundly. nih.gov

Key expected impacts include:

Thermal Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which generally enhances the thermal stability of fluorinated polymers. Therefore, an RF resin incorporating this compound would likely exhibit improved resistance to thermal degradation compared to its non-fluorinated counterpart.

Chemical Resistance: Fluorination often leads to increased chemical inertness and resistance to oxidation. mdpi.com The resulting resin is expected to be less susceptible to chemical attack and degradation, a valuable property for materials in harsh environments. mdpi.com

Electronic Properties: The electron-withdrawing nature of fluorine modifies the electron density of the aromatic ring. This can influence the reactivity of the monomer during polymerization and alter the electronic properties of the final resin, potentially affecting its dielectric constant and conductivity.

Hydrophobicity and Lipophilicity: Fluorine substitution typically increases the lipophilicity and hydrophobicity of a molecule. nih.gov This could translate to a resin with lower water absorption and modified surface properties.

Intermolecular Interactions: The presence of fluorine can alter intermolecular forces, potentially affecting the packing of polymer chains and, consequently, the bulk properties of the material such as its density and mechanical strength.

| Property | Standard Resorcinol-Formaldehyde (RF) Resin | Expected Impact in 4-Fluoro-RF Resin |

|---|---|---|

| Thermal Stability | Good | Enhanced due to strong C-F bonds |

| Chemical Resistance | Moderate to Good | Increased resistance to oxidation and chemical attack |

| Polarity / Surface Energy | Relatively Polar | Reduced polarity, lower surface energy (increased hydrophobicity) |

| Dielectric Constant | Baseline value for RF resins | Potentially lowered due to C-F bonds |

| Mechanical Strength | Variable based on synthesis | May be altered due to changes in intermolecular forces and cross-link density |

This table is based on established principles of fluorine chemistry, as direct comparative studies on this compound-based RF resins were not available in the searched literature.

Chelation and Coordination Chemistry

Chelation is a process involving the binding or complexation of a ligand, known as a chelating agent, to a central metal ion, forming a stable, ring-like structure called a chelate. mdpi.com Phenolic compounds, including this compound, can act as chelating agents due to the presence of electron-donating hydroxyl groups. mdpi.com

Interaction with Metal Centers (e.g., Copper in Tyrosinase)

This compound has been identified as an inhibitor of tyrosinase, a type-3 copper-containing metalloenzyme responsible for key steps in melanin (B1238610) synthesis. ossila.comnih.gov The inhibitory action is attributed to its ability to chelate the copper ions within the enzyme's active site. ossila.com The tyrosinase active site contains a coupled binuclear copper center, coordinated by highly conserved histidine residues, which is essential for its catalytic activity. nih.govnih.gov

This compound can bind directly to one or both of the copper ions in the oxy-tyrosinase form, leading to the inactivation of the enzyme. ossila.com The resorcinol moiety is crucial for this interaction. nih.govresearchgate.net Docking simulations and structure-activity relationship studies of similar resorcinol derivatives suggest that these compounds fit well within the active site pocket of both human and mushroom tyrosinase. nih.govmdpi.com The binding is stabilized by interactions such as hydrogen bonding and π-π stacking with amino acid residues, particularly the histidine residues coordinating the copper ions. mdpi.comresearchgate.net This chelation disrupts the normal catalytic cycle of the enzyme, thereby inhibiting its function. researchgate.net

| Entity | Role in Interaction | Reference |

|---|---|---|

| This compound | Chelating agent/inhibitor | ossila.com |

| Copper Ions (Cu²⁺) | Metal center in the tyrosinase active site | nih.gov |

| Phenolic Hydroxyls | Coordinate with copper ions | mdpi.comresearchgate.net |

| Histidine Residues | Coordinate copper ions; participate in π-π stacking with the inhibitor | mdpi.comresearchgate.net |

| Tyrosinase | Metalloenzyme that is inactivated by the chelation event | ossila.comresearchgate.net |

Role of Phenolic Hydroxyls in Metal Complexation

The phenolic hydroxyl (-OH) groups are the primary functional groups responsible for the metal-chelating ability of this compound and other phenolic compounds. mdpi.com These groups can deprotonate to form phenoxide ions (-O⁻), which act as effective ligands for coordinating with positively charged metal ions. mdpi.com

For efficient chelation, multiple ligand atoms are typically involved, forming a stable ring structure with the metal ion. In phenolic compounds, the ability to chelate metal ions is significantly enhanced when two hydroxyl groups are positioned ortho to each other (a catechol moiety). researchgate.net However, compounds with other arrangements of hydroxyls, like the meta-positioning in this compound, can still form complexes with metal ions. The two hydroxyl groups of the resorcinol structure can act as a bidentate ligand, coordinating to a single metal center. The stability and geometry of the resulting metal complex depend on the specific metal ion and the steric and electronic properties of the ligand. nih.gov The formation of these metal-phenolic complexes inactivates the metal ion, preventing it from participating in other reactions, a principle that is fundamental to their role as enzyme inhibitors and antioxidants. researchgate.net

Application Domains of 4 Fluororesorcinol in Advanced Chemical Synthesis

Synthesis of Fluorescent Dyes and Probes

4-Fluororesorcinol is a key precursor in the creation of a variety of fluorescent dyes, including analogues of fluorescein (B123965), coumarin (B35378), and resorufin (B1680543). aatbio.commedchemexpress.comapexbt.com The incorporation of fluorine into the dye's molecular structure significantly influences its photophysical characteristics.

Fluorinated Fluoresceins (Oregon Green Dyes) Synthesis.ossila.comaatbio.comacs.org

One of the most notable applications of this compound is in the synthesis of fluorinated fluorescein dyes, commercially known as Oregon Green dyes. aatbio.comacs.org These dyes are renowned for their enhanced photostability and lower pKa values compared to their non-fluorinated counterparts, making them superior for use as reporter molecules in biological systems. acs.orgacs.org

A primary method for synthesizing fluorinated fluoresceins involves the condensation reaction of this compound with phthalic anhydride (B1165640) or its derivatives. ossila.comacs.org This reaction is typically catalyzed by an acid, such as zinc chloride or methanesulfonic acid. ossila.comiscientific.org The process involves heating the reactants, which leads to the formation of the xanthene core structure characteristic of fluorescein dyes. rsc.org For instance, the synthesis of 2',7'-difluorofluorescein (B57193) is achieved by reacting this compound with phthalic anhydride in methanesulfonic acid. rsc.org Similarly, reacting this compound with trimellitic anhydride in methanesulfonic acid yields carboxy-Oregon Green. rsc.org

A general procedure for this synthesis involves dissolving this compound and the chosen phthalic anhydride derivative in methanesulfonic acid and stirring the mixture at an elevated temperature, often around 60-80°C, for an extended period. rsc.orgrsc.org The reaction is then quenched by pouring the mixture into cold water, which causes the dye product to precipitate. rsc.orgrsc.org The resulting solid can then be collected and purified.

Table 1: Synthesis of Fluorinated Fluoresceins using this compound and Phthalic Anhydride Derivatives

| This compound Reactant | Phthalic Anhydride Derivative | Resulting Fluorinated Fluorescein | Catalyst/Solvent |

| This compound | Phthalic Anhydride | 2',7'-Difluorofluorescein | Methanesulfonic Acid |

| This compound | Trimellitic Anhydride | Carboxy-Oregon Green | Methanesulfonic Acid |

The synthesis of more heavily fluorinated fluoresceins, such as 2',4,5,6,7,7'-hexafluorofluorescein, can also be accomplished using fluorinated precursors. iscientific.orgiscientific.org One approach involves the reaction of a fluorinated resorcinol (B1680541) with tetrafluorophthalic anhydride in the presence of methanesulfonic acid. iscientific.orgiscientific.org While the direct synthesis of some hexa-halogenated fluorescein-based biarsenical probes has faced challenges in the transmetalation step, the initial formation of the fluorophore core is achievable. nih.gov

Development of Novel Rhodol Dyes.

This compound is also utilized in the synthesis of novel rhodol dyes. google.com Rhodols are structurally related to fluoresceins and are also valuable fluorescent probes. The synthesis can be achieved by condensing equimolar mixtures of this compound and a 3-aminophenol (B1664112) derivative with a phthalic anhydride. google.com This condensation can be carried out either as a melt at high temperatures with zinc chloride or in a solution of warm methanesulfonic acid. google.com This approach, however, often results in a mixture of the desired unsymmetrical rhodol dye along with symmetrical fluorescein and rhodamine byproducts, necessitating separation by chromatography. google.com More recent methods have been developed for the efficient synthesis of rhodol libraries, such as those utilizing palladium-catalyzed amination reactions. nih.gov

Impact of Fluorination on Photophysical Properties (e.g., Quantum Yield, Photostability, pKa).acs.orgacs.org

The introduction of fluorine atoms into the fluorescein structure via this compound has a profound and beneficial impact on the dye's photophysical properties. mdpi.comresearchgate.net

pKa: Fluorination significantly lowers the pKa of the fluorescein molecule. acs.orgacs.org For example, fluorescein has a pKa of approximately 6.5, while its fluorinated derivatives can have pKa values in the range of 3.3 to 6.1. acs.orgacs.orgresearchgate.net This is because the electron-withdrawing nature of the fluorine atoms stabilizes the dianionic form of the dye, making it the predominant species over a wider pH range. mdpi.comresearchgate.net This property is particularly advantageous for biological applications where pH can vary. mdpi.comresearchgate.net

Photostability: Fluorinated fluoresceins exhibit enhanced photostability compared to their non-fluorinated counterparts. acs.orgacs.orgresearchgate.net The strong carbon-fluorine bond makes the molecule more resistant to photooxidative degradation. mdpi.comresearchgate.net

Quantum Yield: While fluorination at the 2' and 7' positions (derived from this compound) has little to no negative effect on the fluorescence quantum yield, substitution at other positions can decrease it. acs.org Many fluorinated fluoresceins maintain very high quantum yields, often in the range of 0.85 to 0.97, which is comparable to or even higher than that of fluorescein itself. acs.orgacs.orgresearchgate.net

Table 2: Comparison of Photophysical Properties of Fluorescein and a Representative Fluorinated Fluorescein (Oregon Green)

| Property | Fluorescein | Oregon Green (2',7'-Difluorofluorescein) |

| pKa | ~6.5 acs.orgacs.org | ~4.8 nih.gov |

| Photostability | Lower acs.orgacs.org | Higher acs.orgacs.org |

| Quantum Yield (Φ) | ~0.92 acs.org | ~0.89 nih.gov |

Pharmaceutical and Agrochemical Intermediates

This compound is a recognized building block in medicinal chemistry, valued for its utility in constructing more complex molecules. ossila.comechemi.comcarbonesci.com

Role as a Building Block for Active Pharmaceutical Ingredients (APIs)

As a fluorinated resorcinol, this compound serves as a synthesis intermediate for various Active Pharmaceutical Ingredients (APIs). ossila.com Its multiple functional groups facilitate its use in diverse synthetic pathways. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.

Precursors for Drug Candidates and Analogs

This compound is employed as a precursor in the preparation of fluorescent dyes and indicators like fluorescein and coumarin analogs, which are themselves used as molecular probes in biological research and drug discovery. medchemexpress.comapexbt.commedchemexpress.eu For example, it is a known precursor for the synthesis of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC), a fluorophore whose derivatives have shown promise in studying the engagement of protein targets by small molecules in living cells. nih.gov These fluorinated coumarins can be linked to drugs like paclitaxel (B517696) to create fluorescent analogs for investigating cellular interactions. nih.gov

Materials Science Applications

The unique reactivity and the stability imparted by the fluorine atom make this compound a valuable monomer in materials science, particularly for creating robust polymers.

Development of Ion-Exchange Resins with Enhanced Stability

In the field of radioactive waste management, Resorcinol-Formaldehyde (R-F) ion-exchange resins are candidates for removing radioactive cesium from highly alkaline waste solutions. iaea.orgosti.gov However, the chemical and oxidative stability of standard R-F resins is a concern under these harsh conditions. osti.gov

To address this, derivatized resins have been developed. Research has shown that a resin synthesized from 85% this compound and 15% phenol (B47542) formaldehyde exhibits good stability in alkaline solutions. iaea.orgosti.govunt.eduresearchgate.net This enhanced stability is attributed to the electron-withdrawing nature of the fluorine atom, which is thought to make the aromatic ring less susceptible to oxidation. osti.gov Studies on these derivatized resins are aimed at creating more chemically and oxidatively robust materials for long-term use in challenging industrial environments. iaea.orgosti.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Resorcinol |

| Formaldehyde |

| Phenol |

| 4-Chlororesorcinol |

| 4-Bromoresorcinol |

| 4-Iodoresorcinol |

| 4-Methylresorcinol |

| Azobenzene (B91143) |

| Fluorescein |

| Coumarin |

| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) |

| Paclitaxel |

Incorporation into Polymers for Specific Electronic or Optical Characteristics

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their electronic and optical properties. This compound serves as a critical building block in the synthesis of specialized polymers and liquid crystals, where its unique structure imparts desirable characteristics such as enhanced photostability and tunable photo-responsiveness.

Detailed Research Findings:

Research has demonstrated that this compound is a valuable precursor for creating advanced materials with tailored optical functionalities. One significant application is in the synthesis of bent-core (or "banana-shaped") liquid crystals and main-chain polymers. nih.govfigshare.com These materials are of great interest for their potential use in optical data storage, molecular switches, and display devices. unibas.ch

The introduction of a fluorine substituent on the central resorcinol core of these bent-shaped molecules influences their mesophase behavior and photoswitching properties. nih.gov Specifically, in azobenzene-containing polymers, the presence of a fluoro-substituent can lead to a longer thermal back relaxation time after photoisomerization. unibas.ch For instance, studies on bent-core molecules with a this compound central unit have shown that the reversible trans (E) to cis (Z) isomerization, a key mechanism for photoswitching, can be finely tuned. unibas.ch

Furthermore, this compound is instrumental in the synthesis of highly photostable fluorescent dyes. mdpi.com It can be used to create fluorinated fluoresceins and xanthene derivatives. acs.orgresearchgate.netmatilda.science These fluorinated dyes exhibit higher quantum yields (0.85-0.97) and greater photostability compared to their non-fluorinated counterparts, making them superior for use as reporter molecules and fluorescent probes in biological imaging and sensing applications. mdpi.com

The table below summarizes the enhanced characteristics of polymers and dyes synthesized using this compound.

Table 1: Impact of this compound on Polymer and Dye Properties| Material Class | Base Polymer/Dye | Role of this compound | Enhanced Characteristic | Potential Application |

|---|---|---|---|---|

| Liquid Crystals | Azobenzene Bent-Core Mesogens | Forms the central bent core of the molecule. nih.gov | Creates a specific bending angle (121.5°); contributes to the formation of unique mesophases. acs.org | Display devices, sensors. unibas.ch |

| Photoswitching Polymers | Azobenzene Main-Chain Polymers | Serves as the monomeric unit for the polymer backbone. unibas.ch | Prolongs thermal back relaxation time after photoisomerization. unibas.ch | Optical data storage, molecular switches. unibas.ch |

| Fluorescent Dyes | Fluorescein Derivatives | Acts as a key reactant in the synthesis of the fluorophore. mdpi.commatilda.science | Increases photostability and quantum yield; lowers pKa. mdpi.com | Biological imaging, fluorescent probes. mdpi.com |

Synthesis of Supramolecular Assemblies (e.g., Tetrafluororesorcinunibas.charene Hexameric Capsules)

In the realm of supramolecular chemistry, this compound's derivatives are pivotal in constructing complex, self-assembling architectures with emergent properties. A prime example is the formation of hexameric capsules from tetrafluororesorcin unibas.charene, which create unique, confined environments for chemical reactions.

Detailed Research Findings:

Recent advancements have led to the development of a highly efficient, one-step scalable synthesis of tetrafluororesorcin unibas.charene, a macrocycle built from fluorinated resorcinol units. acs.orgchemistryviews.org This improved synthesis has made the macrocycle readily available for studies of its self-assembly and catalytic potential. chemistryviews.org

This tetrafluororesorcin unibas.charene monomer self-assembles in solution to form a robust hexameric capsule, referred to as Capsule II. acs.orgchemistryviews.org This assembly is held together by an intricate network of hydrogen bonds, creating a well-defined internal cavity. The fluorine atoms on the resorcin unibas.charene units significantly enhance the thermodynamic stability of the resulting capsule compared to its non-fluorinated analogue (Capsule I). chemistryviews.org This increased stability is demonstrated by its resistance to dissociation in the presence of competing solvents like methanol (B129727). chemistryviews.org

The electronic modifications imparted by the fluorine atoms also alter the capsule's host-guest properties. While being more stable, Capsule II exhibits lower binding affinity for a range of structurally diverse guest molecules compared to the non-fluorinated Capsule I. chemistryviews.org This suggests that the increased interactions between the fluorinated monomers, which strengthen the capsule, simultaneously lead to a less favorable environment for binding certain polar guests. chemistryviews.org However, this modified environment enables unprecedented catalytic activity, such as facilitating highly selective β-glycosylation reactions that are not achievable with the parent capsule. chemistryviews.org

The following interactive data table compares the guest binding affinities of the fluorinated capsule (II) and the non-fluorinated capsule (I).

Table 2: Comparative Guest Binding Affinities (ΔG in kJ/mol) of Hexameric Capsules

| Guest Molecule | Capsule I (Non-fluorinated) chemistryviews.org | Capsule II (Tetrafluorinated) chemistryviews.org |

|---|---|---|

| Triethyl(propyl)ammonium | -30.0 | -28.0 |

| Choline | -30.5 | -28.8 |

| Serine derivative | -34.8 | -27.5 |

| Galactose derivative | -35.2 | -28.0 |

| (1R)-(-)-Menthyl acetate (B1210297) | -24.0 | -22.5 |

Spectroscopic and Computational Investigations of 4 Fluororesorcinol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-fluororesorcinol and its derivatives in solution. bas.bg Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of atomic connectivity and the study of conformational preferences. mdpi.comresearchgate.net

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are sensitive to the electron density around the nucleus, which is influenced by the presence of the fluorine atom and the hydroxyl groups.

Table 1: Representative ¹H NMR Chemical Shifts for an Oregon-Green Derivative of this compound in CD3OD

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.38 | s | 1H | Aromatic H |

| 8.20 | d | 1H | Aromatic H |

| 7.40 | d | 1H | Aromatic H |

| 6.85 | s,s | 2H | Aromatic H |

| 6.50 | s,s | 2H | Aromatic H |

Data sourced from a study on the synthesis of Oregon-green. rsc.org

¹⁹F NMR for Characterization of Fluorinated Products

¹⁹F NMR spectroscopy is particularly valuable for confirming the successful incorporation of fluorine into the resorcinol (B1680541) structure and for characterizing fluorinated derivatives. mdpi.comresearchgate.net The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fenchone (B1672492) derivative incorporating a this compound moiety, the ¹⁹F NMR spectrum in CDCl₃ showed a signal at -140 ppm. mdpi.com This technique is instrumental in distinguishing between different fluorinated isomers and byproducts that may form during synthesis. researchgate.net

Conformational Analysis via NMR

While direct conformational analysis of this compound via NMR is not detailed in the provided results, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are generally employed for this purpose in related, more complex structures. bas.bg These studies help to understand the spatial arrangement of atoms and the preferred conformations of the molecule in solution. For larger derivatives, computational modeling is often used in conjunction with NMR data to determine the most stable conformations.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a key analytical technique used to determine the molecular weight and fragmentation pattern of this compound and its derivatives, thereby confirming their identity. researchgate.net The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the expected molecular weight is 128.10 g/mol . thermofisher.com

In the analysis of derivatives, such as a fenchone-substituted this compound, electrospray ionization mass spectrometry (ESI-MS) can be used. For one such derivative, the calculated m/z for the molecular formula C₂₃H₃₅FO₃ was 378.26, with a found fragment corresponding to the loss of a hydroxyl group (m-OH) at 361.09. mdpi.com This fragmentation pattern provides valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum will exhibit absorption bands corresponding to the stretching and bending vibrations of the O-H, C-O, C-F, and aromatic C-C and C-H bonds.

A typical IR spectrum of a related compound, farrerol, which contains a resorcinol-like moiety, shows a broad absorption band for the hydroxyl (OH) group around 3425 cm⁻¹, C-H alkyl stretching at 2924 cm⁻¹, a chelated carbonyl (C=O) at 1636 cm⁻¹, and aromatic C=C stretching at 1520 cm⁻¹. rjpbcs.com For this compound, one would expect to see a strong, broad band for the O-H stretching, characteristic aromatic C-H and C=C stretching frequencies, and a C-F stretching vibration.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Resorcinol Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H | ~3425 (broad) | Hydroxyl group stretching |

| C-H (alkyl) | ~2924 | Alkyl C-H stretching |

| C=O (chelated) | ~1636 | Carbonyl stretching |

| C=C (aromatic) | ~1520 | Aromatic ring stretching |

Data based on the IR spectrum of farrerol. rjpbcs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound is a precursor in the synthesis of fluorescent dyes like fluorescein (B123965), coumarin (B35378), and other resorcinol analogues. medchemexpress.com The introduction of the fluorine atom can influence the absorption and emission properties of these dyes.

Studies on the reaction of this compound with dopamine (B1211576) have been conducted to develop fluorescent assays. researchgate.netresearchgate.net The resulting fluorescent product exhibits an emission maximum at 461 nm. researchgate.net The UV spectrum of a related flavanone, farrerol, shows characteristic absorption bands at 297 nm (band II) and 348 nm (band I). rjpbcs.com For 4-fluorophenol, a structurally similar compound, UV-Vis spectra have also been recorded. spectrabase.com These spectroscopic techniques are crucial for characterizing the photophysical properties of this compound derivatives and their applications in fluorescence-based detection methods. researchgate.netresearchgate.net

Excitation and Emission Wavelengths of this compound-derived Fluorophores

This compound serves as a crucial precursor for a variety of fluorescent dyes, including analogs of fluorescein, coumarin, and resorufin (B1680543). aatbio.commedchemexpress.com Its incorporation into these structures influences their excitation and emission spectra.

Derivatives of this compound are key in the synthesis of Oregon Green dyes. aatbio.comacs.org These fluorinated fluoresceins exhibit higher photostability and ionize at a lower pH (pKa = 3.3–6.1) compared to their non-fluorinated counterpart, fluorescein (pKa = 6.5). acs.org Some of these derivatives also possess very high quantum yields, ranging from 0.85 to 0.97. acs.org For instance, a hexyl amide derivative of a monofluorinated coumarin synthesized from this compound, 6-fluoro-7-hydroxycoumarin-3-carboxamide (6FC), displays a high molar extinction coefficient of 37,000 M⁻¹ cm⁻¹ and a quantum yield of 0.84. nih.gov

In a study involving a fluorogenic reaction between dopamine and this compound, the resulting product emitted a strong blue fluorescence at 461 nm when excited at 416 nm. nih.gov Another example is the aluminum complex of 5-(4-fluorophenyl)quinolin-8-ol, which shows a strong fluorescence emission centered at 525 nm. nih.gov

Newly synthesized calcium indicators, Asante Calcium Red-1 (ACR-1) and Asante Calcium Red-1-Low Affinity (ACR-1-LA), derived from this compound, emit deep red fluorescence between 600 and 700 nm upon excitation with visible light (450–540 nm). nih.gov The fluorescence intensity of these indicators increases significantly upon binding with Ca²⁺ ions, particularly at longer excitation wavelengths around 540 nm. nih.gov

| Compound/Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Fluorinated Fluoresceins (Oregon Green) | Not Specified | Not Specified | 0.85–0.97 acs.org | Not Specified |

| 6-Fluoro-7-hydroxycoumarin-3-carboxamide (6FC) hexyl amide | Not Specified | Not Specified | 0.84 nih.gov | 37,000 nih.gov |

| Dopamine/4-Fluororesorcinol reaction product | 416 nih.gov | 461 nih.gov | Not Specified | Not Specified |

| Aluminum complex of 5-(4-fluorophenyl)quinolin-8-ol | Not Specified | 525 nih.gov | Not Specified | Not Specified |

| Asante Calcium Red-1 (ACR-1) | 450–540 nih.gov | 600–700 nih.gov | Not Specified | Not Specified |

Fluorescence Quenching Studies

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. Studies involving this compound derivatives have explored this phenomenon.

Fluorinated xanthene dyes, which can be synthesized from this compound, are useful as haptens. Their recognition by anti-fluorescein antibodies typically results in the quenching of the dye's fluorescence. google.com

In a different application, a fluorescent "turn-off" sensor for tetracycline (B611298) was developed based on the reaction product of dopamine and this compound. researchgate.netnih.gov The fluorescence of the probe is quenched in the presence of tetracycline, allowing for its detection. researchgate.netnih.gov This method demonstrated a good limit of detection (LOD) of 1.7 µM and a wide linear range. nih.govnih.gov

The fluorescence of Asante Calcium Red (ACR) indicators, derived from this compound, is influenced by the presence of other divalent cations. While Ca²⁺ binding leads to a significant fluorescence increase, Mg²⁺ and Zn²⁺ binding also enhance fluorescence, but to a much smaller extent, indicating a potential for competitive binding and partial quenching of the Ca²⁺-induced signal in complex biological environments. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are invaluable tools for understanding the molecular properties and behaviors of chemical compounds. For this compound and its derivatives, these techniques provide insights into electronic structure, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations have been employed to study the formation of fluorescein from the reaction of phthalic anhydride (B1165640) and resorcinol, a reaction analogous to those involving this compound. researchgate.net For 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, a derivative synthesized from 4-chloro-6-fluororesorcinol, DFT calculations are used to determine electrostatic potentials and optimize molecular geometry, which show good agreement with experimental data. Specifically, DFT calculations validated that the inductive effect of fluorine enlarges the chlorine σ-hole.

In a study of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes, DFT and time-dependent DFT (TD-DFT) were used to investigate their electronic structures and photophysical properties. nih.gov The calculations, performed at the B3LYP/6-31G(d) level, showed that the aryl substituents significantly contribute to the frontier molecular orbitals, leading to a decrease in the LUMO energy and a slight increase in the HOMO energy. nih.gov

DFT has also been used to investigate the molecular structure and its relation to the formation of dark conglomerate (DC) phases in bent-core mesogens derived from 4-substituted resorcinols, including this compound. rsc.org These calculations help to understand how substituents affect the minimum energy conformations and, consequently, the liquid crystalline self-assembly. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor and to study the dynamics of this interaction.

In the development of a fluorescent ligand for the M2 muscarinic acetylcholine (B1216132) receptor, molecular docking studies were performed on a derivative of Oregon Green 488, which is synthesized from this compound. acs.org These simulations predicted a dualsteric binding mode for the ligand, occupying the orthosteric pocket and extending towards the extracellular vestibule. acs.org

Molecular dynamics (MD) simulations have been used to study the hydration and IR spectroscopy of 4-fluorophenol, a related compound, providing insights into the behavior of fluorinated aromatic rings in aqueous environments. uzh.ch These simulations are crucial for understanding local hydration and interactions with surrounding proteins. uzh.ch

For cannabinoid-type derivatives synthesized from fenchones and various resorcinols, including this compound, molecular modeling studies have been used to elucidate the binding interactions within the CB2 cannabinoid receptor binding site. mdpi.comnih.gov

Prediction of Stereoselectivity and Reaction Mechanisms

Computational methods can predict the stereochemical outcome of reactions and elucidate their mechanisms.

For the β-selective glycosylation of glycals catalyzed by a tetrafluororesorcin researchgate.netarene hexameric capsule, QM/MM molecular dynamics (MD) simulations were conducted to investigate the reaction mechanism at a molecular level. acs.org These simulations, along with experimental data, indicated a proton wire mechanism along the capsule's surface is responsible for the high β-selectivity. acs.org

DFT calculations have been used to study the reaction mechanism of fluorescein formation, which involves the acid-promoted condensation of an aldehyde with a resorcinol derivative. researchgate.net These studies can help to determine whether the reaction proceeds through a cyclization-oxidation or an oxidation-cyclization pathway. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis and the study of energy landscapes are essential for understanding the flexibility and preferred shapes of molecules.

A conformational analysis study on conformationally restricted analogues of milnacipran, designed based on allylic strain, demonstrated that such restrictions could improve affinity for the NMDA receptor. researchgate.net While not directly on this compound, this highlights the importance of conformational studies for related bioactive molecules.

The study of embedded energy landscapes in soft matter, such as liquid crystals doped with azobenzene (B91143) derivatives of this compound, uses computational simulations to understand how molecular structure dictates emergent colloidal interactions and the formation of reconfigurable structures. researchgate.net

In the context of peptide-membrane interactions, metadynamics simulations have been used to calculate free energy landscapes, providing insights into the binding affinity and penetration depth of peptides into lipid bilayers. acs.org This approach is relevant for understanding the behavior of fluorescently labeled peptides, which may incorporate dyes derived from this compound.

Advanced Research Topics and Future Directions for 4 Fluororesorcinol

Exploration of Novel Derivatization Pathways

4-Fluororesorcinol serves as a versatile building block for a variety of complex molecules due to its multiple reactive sites. ossila.com Research into its derivatization is uncovering new synthetic methodologies to create functional materials and molecules with tailored properties.

Key derivatization pathways include:

Synthesis of Fluorinated Xanthene Dyes: this compound is a crucial precursor in the synthesis of fluorinated fluoresceins, such as the Oregon Green series of dyes. acs.orgacs.org These syntheses are typically achieved through condensation reactions with phthalic anhydride (B1165640) or its derivatives, often catalyzed by methanesulfonic acid or zinc chloride. ossila.comacs.org The resulting dyes exhibit enhanced photostability and lower pKa values compared to their non-fluorinated counterparts, making them superior fluorescent probes for biological applications. acs.orgacs.orgacs.org

Formation of Bent-Core Liquid Crystals: It is a key component in the synthesis of bent-core azo-benzene liquid crystal mesogens. ossila.com These materials are of interest for their unique self-assembly properties and potential applications in advanced display technologies. ossila.comrsc.org

Development of Functional Polymers: this compound is used to create derivatized resorcinol-formaldehyde (R-F) resins. osti.govcore.ac.uk The incorporation of fluorine is explored as a means to enhance the chemical and oxidative stability of these resins, which are candidates for specialized applications like ion-exchange materials for waste remediation. osti.govcore.ac.uk

Palladium-Catalyzed Cross-Coupling: Advanced synthetic strategies, such as the Buchwald-Hartwig cross-coupling, have been applied to fluorescein (B123965) ditriflates (derived from fluororesorcinols) to form C-N bonds. This allows for the late-stage formation of rhodamine dyes, providing a more efficient and versatile route to these important fluorophores. acs.org

A summary of key derivatization products originating from this compound is presented below.

| Derivative Class | Synthetic Method | Key Features & Applications |

| Fluorinated Fluoresceins (e.g., Oregon Green) | Condensation with phthalic anhydride derivatives. ossila.comacs.org | Enhanced photostability, lower pKa, used as fluorescent probes in biological systems. acs.orgacs.org |

| Bent-Core Liquid Crystals | Synthesis with azo-benzene moieties. ossila.com | Spontaneous chiral resolution, potential for new optical materials. ossila.comtandfonline.com |

| Resorcinol-Formaldehyde (R-F) Resins | Polymerization with formaldehyde. osti.gov | Increased chemical/oxidative stability, used for ion exchange and water treatment. osti.govcore.ac.uk |

| Fluorinated Rhodamines | Pd-catalyzed C-N cross-coupling from fluorescein ditriflates. acs.org | Efficient, late-stage synthesis of diverse rhodamine structures for bio-imaging. acs.org |

| Fluorinated Resorufins | Condensation with 4-nitrosoresorcinol. google.com | Used as fluorogenic substrates in assays for detecting reactive oxygen species. google.com |

| Fenchone-Resorcinol Analogs | Coupling with fenchone (B1672492) derivatives. mdpi.com | Creation of selective ligands for cannabinoid receptors. mdpi.com |

Asymmetric Synthesis and Chiral Derivatives

The structural characteristics of this compound derivatives allow for the formation of chiral structures, a field of growing interest for applications in materials science and pharmacology.

Research in this area has led to significant findings:

Chiral Liquid Crystals: Bent-core mesogens derived from fluororesorcinols can exhibit spontaneous chiral resolution. tandfonline.com Although molecules based on this compound itself were not found to form certain types of chiral domain phases (dark conglomerate phases), other closely related fluorinated resorcinol (B1680541) derivatives do. rsc.orgtandfonline.com This indicates that the position and nature of the halogen substituent play a critical role in the intermolecular interactions that lead to the formation of macroscopic chiral domains from achiral molecules.

Chiral Cannabinoid Receptor Ligands: The synthesis of cannabinoid-type derivatives has been achieved by coupling various resorcinols, including fluorinated variants, with chiral monoterpenes like (+)- and (−)-fenchone. mdpi.com This process yields chiral fenchone-resorcinol analogs whose absolute configurations can be determined. These chiral derivatives have shown high affinity and selectivity for biological targets like the CB2 cannabinoid receptor. mdpi.com

The development of asymmetric synthesis routes and the characterization of chiral derivatives are crucial for understanding structure-activity relationships, particularly for pharmacologically active compounds where enantiomers can have vastly different biological effects.

Bio-conjugation and Bio-imaging Applications of this compound-based Probes

This compound is a cornerstone in the development of advanced fluorescent probes for bio-imaging and bio-conjugation. medchemexpress.comapexbt.com Its derivatives, particularly fluorinated fluoresceins, offer significant advantages for visualizing biological processes in living systems. acs.orgacs.org

Key applications include:

Superior Fluorescent Dyes: Fluorinated fluoresceins synthesized from this compound, such as Oregon Green, have high quantum yields (0.85–0.97), enhanced photostability, and a lower pKa (3.3–6.1) compared to traditional fluorescein (pKa ≈ 6.5). acs.orgacs.org The lower pKa makes their fluorescence less sensitive to physiological pH fluctuations, rendering them more reliable reporters in biological environments. acs.orgacs.org

Peptide and Biomolecule Conjugation: The carboxylated derivatives of these fluorinated dyes can be readily conjugated to biomolecules. unibo.it For instance, a mixture of Oregon Green 5- and 6-regioisomers, derived from this compound and trimellitic anhydride, has been used for on-resin peptide conjugation. unibo.it Similarly, novel Fluo-4 analogs, which are also fluorescein derivatives, have been conjugated to dextrans to create high-affinity calcium indicators functional in brain slices. researchgate.net

Probes for Reactive Oxygen Species (ROS): Fluorinated resorufin (B1680543) compounds, prepared by condensing this compound with 4-nitrosoresorcinol, serve as fluorogenic substrates. google.com These probes are used in assays to detect reactive oxygen species like hydrogen peroxide, which are important mediators in cellular signaling and pathology. google.com These probes can be attached to carrier molecules such as peptides, proteins, and nucleic acids for targeted detection. google.com

The this compound scaffold is being integrated into the design of highly selective ligands for specific biological receptors, demonstrating its utility in drug discovery and chemical biology.

Notable examples of such ligands include:

Tyrosinase Inactivators: this compound can act as an inactivator of oxy-tyrosinase, a key enzyme in melanin (B1238610) synthesis. ossila.com It is proposed that the molecule chelates to the copper center within the enzyme's active site, disrupting its catalytic function. ossila.com

Cannabinoid Receptor (CB2) Ligands: Researchers have synthesized a series of novel fenchone-resorcinol derivatives, some incorporating a fluorine atom on the resorcinol ring. mdpi.com These compounds have been evaluated for their binding affinity to cannabinoid receptors. One such analog demonstrated high affinity (Ki = 3.51 nM) and selectivity for the human CB2 receptor and was identified as a potent and efficacious agonist. mdpi.com The development of selective CB2 agonists is a significant area of research due to their potential therapeutic applications in inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation. mdpi.com

Probes for Muscarinic Receptors: While direct ligands have not been reported, the fluorophores derived from this compound are integral to creating probes for these receptors. researchgate.net The development of fluorescent ligands for G protein-coupled receptors, such as the M2 muscarinic acetylcholine (B1216132) receptor, relies on robust and photostable fluorophores like those synthesized from fluorinated resorcinols. researchgate.net

| Ligand/Probe Type | Biological Target | Mechanism/Application |

| This compound | Oxy-tyrosinase ossila.com | Inactivation via chelation to the copper center. ossila.com |

| Fenchone-resorcinol analogs | Cannabinoid Receptor 2 (CB2) mdpi.com | Selective and high-affinity agonist, potential anti-inflammatory agent. mdpi.com |

| Oregon Green Conjugates | Peptides, Dextrans unibo.itresearchgate.net | Covalent labeling for tracking and sensing (e.g., Ca2+). researchgate.net |

| Fluorinated Resorufins | Peroxidases, ROS google.com | Fluorogenic substrate for detecting enzymatic activity or reactive oxygen species. google.com |

Environmental Applications: Detection and Remediation

The unique properties of this compound and its derivatives are being leveraged for environmental applications, including the sensitive detection of pollutants and the development of robust materials for water purification.

The fluorogenic potential of this compound has been harnessed to create highly selective and sensitive sensors for environmental contaminants.

A prominent example is a fluorescent "turn-off" sensor for the detection of tetracycline (B611298) antibiotics. nih.gov Tetracyclines are widely used antibiotics that can accumulate in the environment, posing risks to ecosystems and human health. nih.gov

Sensing Mechanism: The sensor is based on the fluorogenic reaction between dopamine (B1211576) and this compound. nih.govresearchgate.net In the presence of tetracycline, the fluorescence of the resulting product is quenched. nih.gov

Performance: This method provides a low-cost, rapid, and highly selective means of detecting tetracyclines. It has demonstrated a good limit of detection (LOD of 1.7 µM) and has been successfully applied to detect tetracycline residues in real-world samples, including river water and beverages. nih.gov The potential exists to expand this sensing strategy to other pollutants. nih.gov

This compound is a candidate for creating more durable and effective materials for environmental remediation, particularly for treating contaminated water.

Research has focused on improving resorcinol-formaldehyde (R-F) resins, which are ion-exchange materials considered for the removal of radioactive cesium from alkaline nuclear waste streams. osti.govcore.ac.uk

Enhanced Stability: Standard R-F resins can degrade under the harsh chemical and oxidative conditions found in tank wastes. osti.gov Introducing an electron-withdrawing fluorine atom onto the resorcinol ring to create a this compound-formaldehyde resin is a strategy to reduce the electron density of the aromatic ring. core.ac.uk This modification is expected to decrease the resin's susceptibility to oxidative degradation, thereby enhancing its stability and functional lifetime. osti.govcore.ac.uk

Synthesis and Curing: Methods for the large-scale preparation of this compound using safer fluorinating agents like Selectfluor™ have been developed to support this application. osti.gov Studies suggest that these derivatized resins may require higher curing temperatures to achieve optimal polymerization and performance. osti.govcore.ac.uk

| Application Area | Material/Method | Target Pollutant | Principle of Operation |

| Pollutant Detection | Dopamine/4-Fluororesorcinol fluorescent assay. nih.gov | Tetracyclines. nih.gov | Fluorescence "turn-off" mechanism where the pollutant quenches the signal. nih.gov |

| Water Purification | This compound-formaldehyde resin. osti.govcore.ac.uk | Radioactive Cesium (Cs+). osti.gov | Ion exchange with a chemically and oxidatively robust polymer backbone. osti.govcore.ac.uk |

Catalytic Applications of this compound-derived Supramolecular Structures

The unique properties of this compound have led to its use in the creation of complex supramolecular structures with significant catalytic potential. A notable example is the development of a tetrafluororesorcin jove.comarene hexameric capsule. acs.org This novel supramolecular catalyst has demonstrated unprecedented activity in the β-selective glycosylation of glycals to produce 2-deoxy glycosides, a transformation not previously achievable with conventional molecular or supramolecular catalysts. acs.org

The enhanced acidity of this capsule, a direct result of the fluorine atoms, is believed to be a key factor in its catalytic prowess. acs.org While the synthesis of tetrafluororesorcin jove.comarene was initially a multi-step process, more recent developments have made it more accessible. acs.org

Research has also explored the synthesis of bent-shaped molecules using this compound as a central unit, with azobenzene (B91143) arms attached. These structures exhibit liquid crystalline properties, and their behavior is influenced by the fluorine substituent. researchgate.net

Interactive Table: Catalytic Applications

| Application | Catalyst System | Key Findings |

|---|---|---|

| β-selective glycosylation | Tetrafluororesorcin jove.comarene hexameric capsule | Achieved a previously inaccessible transformation. acs.org |

Mechanistic Investigations of Complex Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing its applications. Mechanistic studies have been conducted on various reactions, including the formation of fluorescent probes and the inactivation of enzymes.

For instance, the reaction between this compound and dopamine to create a fluorescent probe has been investigated. nih.gov The optimal conditions for this fluorogenic reaction, such as pH and reaction time, have been determined to maximize fluorescence intensity. nih.gov The mechanism involves the formation of an azamonardine product under alkaline conditions. researchgate.netresearchgate.net

Another area of mechanistic study is the inactivation of the enzyme tyrosinase by this compound. It is understood that this compound can chelate to the copper center of oxy-tyrosinase, leading to its inactivation. ossila.com

The synthesis of fluorinated fluoresceins from this compound has also been a subject of mechanistic interest. One method involves the condensation of this compound with an aryl aldehyde, which proceeds through a triarylmethane intermediate, followed by oxidative cyclization. researchgate.net

Interactive Table: Mechanistic Insights

| Reaction | Key Mechanistic Feature | Investigated Aspect |

|---|---|---|

| Fluorescent Probe Formation | Formation of azamonardine product | Optimization of reaction conditions. nih.gov |

| Tyrosinase Inactivation | Chelation to copper center | Mode of enzyme inhibition. ossila.com |

Theoretical Studies on the Fluorine Effect in Aromatic Systems

The presence of a fluorine atom in an aromatic ring, as in this compound, has profound effects on the molecule's electronic properties and reactivity. Theoretical studies have been instrumental in understanding these "fluorine effects."

One key concept is "fluoromaticity," which describes the contribution of fluorine's lone pairs to the π-system of the aromatic ring. nih.govacs.org This can lead to increased stability and resistance to certain reactions. nih.govacs.org Theoretical calculations have shown that the substitution of fluorine onto a benzene (B151609) ring creates new π-orbitals that are lower in energy. nih.govacs.org

Computational studies have also been employed to understand the regioselectivity of reactions involving fluorinated aromatic compounds. For example, in manganese-mediated C-H bond activation, a preference for activation at the C-H bond ortho to the fluorine substituent has been observed, a phenomenon known as the "ortho-fluorine effect." whiterose.ac.uk Theoretical calculations, such as density functional theory (DFT), are used to probe the energetics of different reaction pathways and explain these observed selectivities. whiterose.ac.uk

Furthermore, theoretical models are used to calculate and predict fluorine chemical shifts in NMR spectroscopy, which are highly sensitive to the molecular environment. tandfonline.combiophysics.org These calculations help in interpreting experimental data and understanding intermolecular interactions in fluorinated systems. soton.ac.uk

Interactive Table: Fluorine Effects

| Effect | Description | Consequence |

|---|---|---|

| Fluoromaticity | Contribution of fluorine's lone pairs to the π-system. nih.govacs.org | Increased ring stability. nih.govacs.org |

| Inductive Effect | Strong electron-withdrawing nature of fluorine. stackexchange.commasterorganicchemistry.com | Stabilization of anionic intermediates in SNA_r. stackexchange.com |

Q & A

Q. What are the established synthetic routes for 4-Fluororesorcinol, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Synthetic routes for this compound typically involve fluorination of resorcinol derivatives or selective hydroxylation of fluorinated precursors. Optimization requires systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks to identify yield-impacting factors . Cross-referencing synthetic protocols in Reaxys or SciFinder ensures alignment with literature precedents, while NMR and HPLC purity checks (>98% as per reagent standards) validate reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data from different sources be reconciled?

- Methodological Answer : Key techniques include / NMR (for structural confirmation), FTIR (hydroxyl and C-F bond analysis), and mass spectrometry (molecular ion validation). Discrepancies in reported data (e.g., chemical shift variations) should be addressed by repeating experiments under standardized conditions (solvent, concentration) and benchmarking against high-purity commercial samples (>98.0% HPLC) . Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. How should researchers approach the identification and characterization of novel derivatives or complexes involving this compound?

- Methodological Answer : Novel derivatives require multi-step validation:

- Step 1 : Use computational tools (DFT) to predict reactive sites for functionalization.